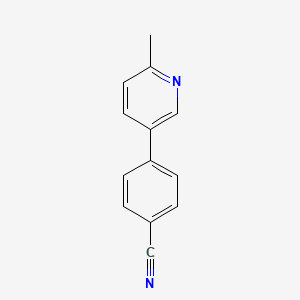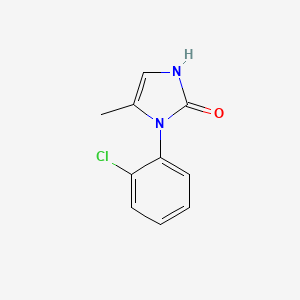
1-(2-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(2-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- Ketamine primarily targets the gamma-aminobutyric acid type A (GABA-A) receptors on neurons within the central nervous system .
- Notably, ketamine also interacts with other receptors, such as N-methyl-D-aspartate (NMDA) receptors , contributing to its unique effects .
- Ketamine’s antidepressant properties are being explored, possibly related to its NMDA receptor antagonism .
Target of Action
Mode of Action
Biochemical Pathways
- Ketamine’s downstream effects involve modulation of various pathways:
- By blocking NMDA receptors, ketamine reduces glutamate-mediated excitotoxicity. Ketamine affects serotonin, dopamine, and norepinephrine release. Ketamine may influence cytokines and neuroinflammation .
Pharmacokinetics
- Ketamine can be administered intravenously, intramuscularly, or orally. It rapidly crosses the blood-brain barrier due to its lipophilicity. Ketamine undergoes hepatic metabolism to form norketamine , an active metabolite. Both ketamine and norketamine are excreted in urine. Approximately 2-3 hours for ketamine and 10-12 hours for norketamine .
Result of Action
Action Environment
- impact ketamine’s efficacy and stability:
- Ketamine is sensitive to pH changes. Storage conditions affect stability. Enzyme-inducing or inhibiting drugs can modify ketamine metabolism .
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that this compound may influence the regulation of reactive oxygen species (ROS) levels within cells, potentially affecting cellular redox balance and oxidative stress responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules involved in cell proliferation and apoptosis, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, this compound may affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to certain receptors and enzymes, leading to either inhibition or activation of their functions . For instance, this compound can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function . It has been observed that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound undergoes phase I and phase II biotransformation reactions, including oxidation and conjugation, to form metabolites that are more easily excreted from the body. These metabolic processes can influence the overall bioavailability and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms and may accumulate in certain tissues, such as the liver and kidneys. The distribution of this compound within the body can affect its pharmacokinetics and overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The targeting of this compound to these organelles may be mediated by targeting signals or post-translational modifications, which direct its localization and influence its biochemical interactions and effects.
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUJLNSXSBQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14058-95-8 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)
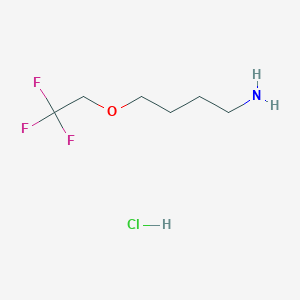
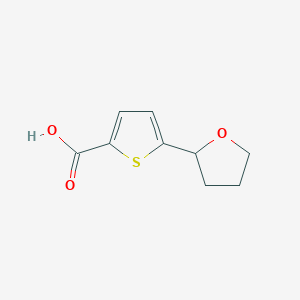
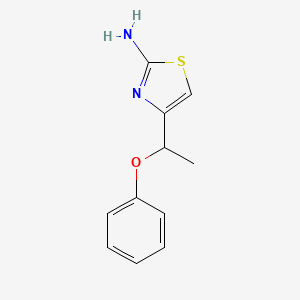
![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)
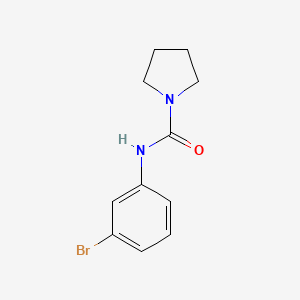
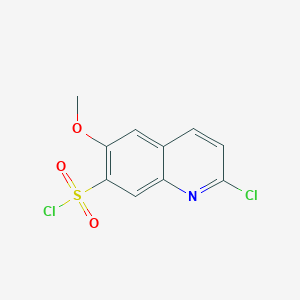

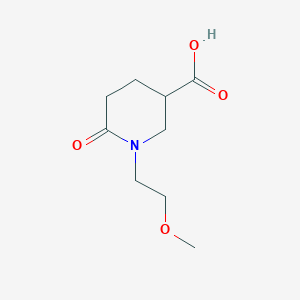
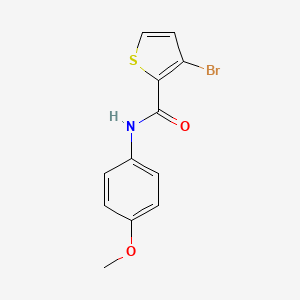
![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)

